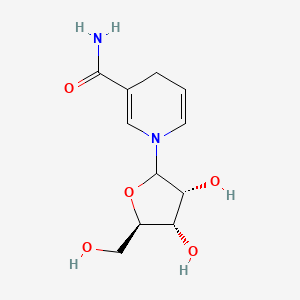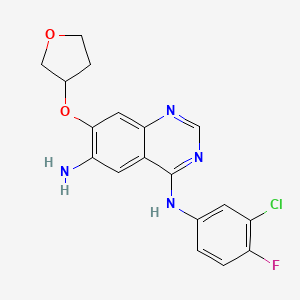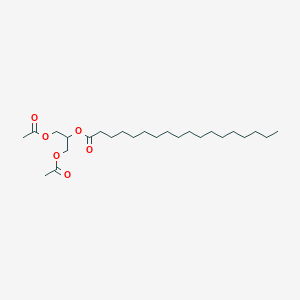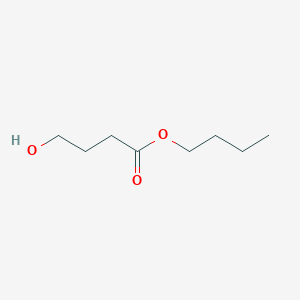![molecular formula C22H37NS2Sn2 B8234014 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B8234014.png)
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
Vue d'ensemble
Description
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole is a useful research compound. Its molecular formula is C22H37NS2Sn2 and its molecular weight is 617.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Solar Cells and Photovoltaic Properties
- Research demonstrates the use of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole derivatives in the development of wide band-gap polymers for organic solar cells (OSCs). These polymers, when blended with fullerene and non-fullerene materials, show enhanced power-conversion efficiencies, highlighting their potential in photovoltaic applications (Tamilavan et al., 2018).
Organic Field Effect Transistors
- The compound is used in the synthesis of novel donor–acceptor conjugated polymers, which are significant in organic field effect transistors (OFETs). These polymers exhibit high hole mobility, indicating their efficiency in charge transport and potential in electronic device applications (Lin et al., 2018).
Electron-Transport Materials
- Research involving the compound in the synthesis of bis(perylene diimide)–donor electron-transport materials shows promising results for n-channel organic field-effect transistors. The studies suggest the potential of these materials in enhancing the performance of electronic devices (Zhang et al., 2013).
Electroactive and Photoactive Polymers
- The development of electroactive and photoactive conjugated copolymers based on this compound demonstrates its role in creating materials with low band gaps and high conductivity. These properties are crucial for applications in areas such as light-emitting diodes and photovoltaic cells (Liu et al., 2008).
Electrochromic Materials
- This compound is also explored in the synthesis of π-conjugated polymers for electrochromic applications. The polymers exhibit electrochromic behavior and are suitable for use in devices that require color change upon application of an electric field (Udum et al., 2014).
Thin Film Phototransistors
- It is utilized in the fabrication of highly sensitive thin-film phototransistors. These devices, based on copolymers containing the compound, show high photoresponsivity and photocurrent/dark-current ratios, indicating their effectiveness in light sensing applications (Ma et al., 2015).
Propriétés
IUPAC Name |
trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NS2.6CH3.2Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;;;;;/h8-9H,2-7,10H2,1H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYDLJTGVXOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NS2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13,17-Dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl) acetate](/img/structure/B8233931.png)
![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![ethyl 3-[[2-[[4-[(E)-(2-ethylbutoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8233940.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)







![(1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8233991.png)

